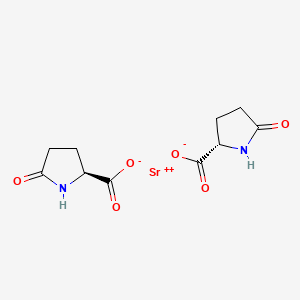

Strontium bis(5-oxo-L-prolinate)

Description

Overview of Strontium in Bioinorganic Chemistry Research

Strontium, an alkaline earth metal, possesses chemical and physical properties similar to its vertical neighbors in the periodic table, calcium and barium. wikipedia.org Its role in bioinorganic chemistry is largely dictated by its similarity to calcium, allowing it to be incorporated into biological systems. wikipedia.orgrsc.org In the human body, the vast majority of absorbed strontium is deposited in the bones, with a strontium-to-calcium ratio in bone typically ranging from 1:1000 to 1:2000. wikipedia.org

Research in bioinorganic chemistry has highlighted strontium's influence on bone metabolism. nih.govresearchgate.net Studies have indicated that strontium can enhance osteoblast activity, the cells responsible for bone formation, while simultaneously inhibiting the differentiation of osteoclasts, the cells that break down bone tissue. researchgate.net This dual action has led to the investigation of strontium compounds, such as strontium ranelate, for applications related to bone health. rsc.orgnih.govresearchgate.net Strontium is believed to exert these effects in part by interacting with the calcium-sensing receptor. rsc.orgfrontiersin.org Beyond its role in bone, certain strontium compounds, like strontium chloride, have been utilized in dental applications to reduce tooth sensitivity. drugbank.comwebmd.com The radioactive isotope, strontium-89, is employed in therapeutic settings for managing pain associated with bone metastases. rsc.orgwebmd.comebsco.com

The coordination chemistry of strontium is a key aspect of its biological activity. Strontium ions (Sr²⁺) can form complexes with a variety of ligands, including inorganic anions like carbonate and phosphate, as well as carboxylates such as citrate (B86180) and lactate. drugbank.com Its ability to coordinate with amino acids and their derivatives is of particular interest in the design of new bioactive molecules.

Significance of 5-oxo-L-proline (Pyroglutamic Acid) as a Chiral Ligand in Metal Coordination

5-oxo-L-proline, also known as L-pyroglutamic acid or pidolic acid, is a natural amino acid derivative. nih.govwikipedia.org It is formed through the intramolecular cyclization of glutamic acid or glutamine, resulting in a lactam structure. wikipedia.org This cyclic structure imparts a notable conformational rigidity, a feature that is of significant interest in the field of peptide engineering and the design of bioactive molecules. nih.gov

As a ligand in metal coordination, 5-oxo-L-proline is significant for several reasons. It is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms (enantiomers). wikipedia.org The L-enantiomer is the naturally occurring form. nih.gov The presence of a chiral center allows for the synthesis of stereospecific metal complexes, which can have distinct biological activities. The use of chiral ligands like 5-oxo-L-proline is a fundamental strategy in asymmetric catalysis and the development of chiral drugs. libretexts.org

5-oxo-L-proline possesses multiple potential coordination sites: the carboxylate oxygen atoms, the amide oxygen, and the amide nitrogen. acs.org This allows it to act as a versatile ligand, potentially binding to a metal center in different modes. Most commonly, amino acids coordinate to metal ions as N,O-bidentate ligands, forming a stable five-membered chelate ring. wikipedia.org In the case of pyroglutamic acid, coordination often occurs through the carboxylate oxygen atoms and sometimes the amide oxygen, while the nitrogen atom is less frequently involved in coordination. acs.org The study of metal complexes with pyroglutamic acid is relevant to understanding its role as a metabolite in the glutathione (B108866) cycle and its presence in various proteins. wikipedia.orgalignchemical.com

Historical Development of Strontium Complexes and Related L-Amino Acid Coordination Research

The history of strontium chemistry began with the discovery of the mineral strontianite in 1790 in the Scottish village of Strontian, from which the element derives its name. wikipedia.orgwebelements.com Adair Crawford and William Cruickshank identified it as a new mineral, and in 1808, Sir Humphry Davy isolated the metallic element for the first time using electrolysis. wikipedia.orgperiodic-table.com Early applications of strontium were primarily in the production of sugar from sugar beets. wikipedia.orgperiodic-table.com

The development of strontium coordination chemistry has been more recent, driven in part by the use of strontium compounds in materials science, such as in the fabrication of thin films for semiconductors, and in medicine. acs.org Research has explored the synthesis and characterization of strontium complexes with various organic ligands, including β-diketonates and aminoalkoxides, to create volatile precursors for techniques like metal-organic chemical vapor deposition (MOCVD). acs.orgnih.gov

The study of metal complexes with amino acids, including L-proline and its derivatives, has a long history in coordination chemistry. wikipedia.org These complexes are often prepared by reacting a metal salt with the amino acid in a solution at or near a neutral pH. wikipedia.org For many metals, this results in the formation of bis- or tris-amino acid complexes. wikipedia.org The coordination chemistry of alkaline earth metals like strontium with amino acids is less extensively studied than that of transition metals. However, the interest in the biological roles of strontium has spurred more recent investigations into its complexes with biologically relevant ligands, including amino acids and their derivatives. The synthesis of strontium complexes with ligands like p-aminobenzoate has been reported, providing insights into the coordination environment of strontium with amino-acid-like molecules. nih.gov The specific compound, Strontium bis(5-oxo-L-prolinate), represents a convergence of these fields, combining the biologically relevant strontium ion with a chiral ligand derived from a natural amino acid. While detailed research on this specific complex is not widely available, its study is a logical progression in the fields of bioinorganic and coordination chemistry.

Structure

3D Structure of Parent

Properties

CAS No. |

85959-42-8 |

|---|---|

Molecular Formula |

C10H12N2O6Sr |

Molecular Weight |

343.83 g/mol |

IUPAC Name |

strontium;(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Sr/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |

InChI Key |

MCUOJRSXUUTWDJ-QHTZZOMLSA-L |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Sr+2] |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Sr+2] |

Origin of Product |

United States |

Structural Elucidation and Crystallographic Investigations of Strontium Bis 5 Oxo L Prolinate

Single Crystal X-ray Diffraction Analysis of Strontium L-Pyroglutamato Complexes

While a dedicated single-crystal X-ray diffraction study for Strontium bis(5-oxo-L-prolinate) is not available, the principles of X-ray crystallography provide the framework for how its structure would be determined. nih.gov This technique is essential for revealing the precise three-dimensional arrangement of atoms in a crystalline solid, including the determination of the crystal system, the arrangement of atoms within the unit cell (space group), and the specific geometric parameters of the coordination environment around the strontium ion. nih.gov

The crystal system, space group, and unit cell parameters for Strontium bis(5-oxo-L-prolinate) have not been experimentally determined and reported. However, based on related structures, such as the strontium glycine (B1666218) complex, [Sr(H2O)(H-gly)2Cl2]n, it is plausible that the compound would crystallize in a system of relatively low symmetry, such as orthorhombic or monoclinic. researchgate.net For instance, the aforementioned glycine complex crystallizes in the orthorhombic space group Pcnb. researchgate.net The unit cell parameters (a, b, c, α, β, γ) would be precisely determined from the diffraction pattern.

Table 1: Crystallographic Data for a Comparative Strontium(II) Amino Acid Complex

| Parameter | [Sr(H2O)(H-gly)2Cl2]n researchgate.net |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pcnb |

| a (Å) | Value not provided in abstract |

| b (Å) | Value not provided in abstract |

| c (Å) | Value not provided in abstract |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

This table presents data for a comparative compound to illustrate typical crystallographic parameters for strontium-amino acid complexes.

The Strontium(II) ion is a large alkaline earth metal cation that typically exhibits high coordination numbers, commonly ranging from 6 to 9, and occasionally higher. researchgate.netosti.gov The coordination geometry is often irregular and best described as a distorted polyhedron, such as a distorted monocapped square antiprism or a distorted dodecahedron, as seen in other strontium carboxylate complexes. researchgate.net

The L-pyroglutamate ligand (5-oxo-L-prolinate) is a bidentate or potentially bridging ligand. It possesses two primary coordination sites: the carboxylate group (-COO⁻) and the lactam carbonyl oxygen (=O). The carboxylate group can coordinate to the Sr(II) ion in a monodentate, bidentate chelating, or bridging fashion. The lactam carbonyl oxygen provides an additional coordination site, allowing the ligand to bridge metal centers, which is a common feature in coordination polymers. researchgate.net

In Strontium bis(5-oxo-L-prolinate), the Sr(II) center is expected to be coordinated by oxygen atoms from both the carboxylate and lactam moieties of the pyroglutamate (B8496135) ligands. It is highly probable that the coordination environment will be fulfilled by multiple pyroglutamate ligands, leading to a polymeric structure. In a known strontium glycine coordination polymer, the Sr(II) ion is nine-coordinate, bonded to six oxygen atoms from four different glycine ligands, two chloride ions, and one water molecule. researchgate.net This high coordination number is satisfied by the bridging nature of the glycine ligands, resulting in a one-dimensional polymeric chain. researchgate.net A similar polymeric assembly is anticipated for Strontium bis(5-oxo-L-prolinate). The Sr-O bond lengths are expected to be in the typical range observed for strontium carboxylate and oxide complexes, which average around 2.60 Å, though longer bonds up to 2.74 Å have been reported. osti.gov

The structure of Strontium bis(5-oxo-L-prolinate) is expected to be significantly influenced by intermolecular forces, particularly hydrogen bonding. The 5-oxo-L-prolinate ligand contains a lactam ring with an N-H group, which can act as a hydrogen bond donor. The carboxylate and lactam carbonyl oxygen atoms can act as hydrogen bond acceptors.

Comparative Structural Analysis with Other Alkaline Earth L-Amino Acid Coordination Compounds

The structural chemistry of alkaline earth metal coordination compounds is diverse, with the resulting structures being heavily dependent on the nature of the ligand, the metal ion size, and the reaction conditions. unifr.ch Comparing the expected structure of Strontium bis(5-oxo-L-prolinate) with known alkaline earth amino acid complexes reveals common themes and distinguishing features.

In the case of [Sr(H2O)(H-gly)2Cl2]n, the glycine ligand exists in its zwitterionic form (⁺H3NCH2COO⁻) and bridges strontium centers, leading to a one-dimensional coordination polymer. researchgate.net The large Sr(II) ion achieves a high coordination number of nine. researchgate.net For Strontium bis(5-oxo-L-prolinate), the pyroglutamate ligand is not a simple amino acid but a cyclic lactam derivative. This structural rigidity of the pyrrolidone ring, compared to the flexibility of glycine, will impose different steric constraints on the resulting coordination polymer.

While magnesium and calcium are the most studied alkaline earth metals in this context, the larger ionic radius of strontium leads to higher coordination numbers and more complex polymeric structures. unifr.ch For example, strontium complexes often feature coordination numbers of 8 or 9, whereas magnesium is more commonly found in octahedral (6-coordinate) environments. unifr.ch The coordination of L-pyroglutamate to strontium will likely result in a dense, polymeric network stabilized by both coordinative bonds and hydrogen bonding, a common feature in the broader class of alkaline earth coordination polymers. researchgate.netunifr.ch

Table 2: Comparison of Strontium(II) Coordination in Different Ligand Systems

| Feature | Expected for Strontium bis(5-oxo-L-prolinate) | [Sr(H2O)(H-gly)2Cl2]n researchgate.net | [Sr2{(OOC)2-C6H2(COOH)2}2(H2O)2]n researchgate.net |

|---|---|---|---|

| Ligand(s) | 5-oxo-L-prolinate | Glycine, Chloride, Water | Pyromellitate, Water |

| Coordination No. | Likely 8 or 9 | 9 | 8 and 9 |

| Coordination Geo. | Irregular Polyhedron | Irregular Polyhedron | Distorted dodecahedron & monocapped square antiprism |

| Ligand Function | Bridging bidentate | Bridging | Heptadentate and octadentate bridging |

| Polymer Dim. | Likely 1D, 2D, or 3D | 1D | 2D |

| Key Interactions | Sr-O bonds, H-bonding | Sr-O, Sr-Cl bonds, H-bonding | Sr-O bonds, H-bonding |

Polymorphism and Structural Isomerism in Strontium 5-oxo-L-prolinate Systems

There is currently no information available in the surveyed literature regarding polymorphism or structural isomerism in Strontium bis(5-oxo-L-prolinate) systems. Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-known phenomenon in solid-state chemistry, including coordination compounds. Different polymorphs can arise from variations in crystallization conditions such as temperature, solvent, and pressure, leading to different packing arrangements and/or coordination environments in the solid state. Given the flexible coordination possibilities of the Sr(II) ion and the potential for varied intermolecular interactions, it is conceivable that Strontium bis(5-oxo-L-prolinate) could exhibit polymorphism, though this remains to be experimentally verified.

Advanced Spectroscopic Characterization of Strontium Bis 5 Oxo L Prolinate

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Ligand-Metal Bond Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the pyroglutamate (B8496135) ligand and probing the coordination between the ligand and the strontium ion. The analysis focuses on the shifts in vibrational frequencies of the ligand's functional groups upon chelation.

The key functional groups of the 5-oxo-L-prolinate ligand are the carboxylate group (COO⁻) and the cyclic amide (lactam) group. In the free ligand, the carboxylate group exhibits characteristic asymmetric and symmetric stretching vibrations. Upon coordination to the strontium (Sr²⁺) ion, the frequencies of these vibrations are altered. The coordination typically occurs through the oxygen atoms of the carboxylate group. This interaction with the metal center influences the electron distribution within the C=O bonds, leading to predictable shifts in their stretching frequencies.

A study of the infrared spectrum of 5-oxo-DL-proline (pyroglutamic acid) in a solid state (Nujol mull) shows characteristic absorptions for the carbonyl groups. nist.gov When deprotonated and complexed with strontium, the most significant changes are expected in the carboxylate region. The difference (Δν) between the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies of the carboxylate group is diagnostic of the coordination mode (e.g., monodentate, bidentate chelating, or bridging).

Table 1: Expected FT-IR Spectral Band Shifts in Strontium bis(5-oxo-L-prolinate) Compared to the Free Ligand

| Functional Group | Vibrational Mode | Typical Wavenumber (Free Ligand, cm⁻¹) | Expected Shift upon Coordination to Sr²⁺ |

| Carboxylate (COO⁻) | Asymmetric Stretch (νₐsym) | ~1570-1610 | Shift to lower or higher frequency depending on coordination mode |

| Carboxylate (COO⁻) | Symmetric Stretch (νₛym) | ~1400-1440 | Shift to lower frequency |

| Lactam (Amide I) | Carbonyl Stretch (νC=O) | ~1680-1700 | Minor shift expected |

| Metal-Oxygen | Sr-O Stretch | Not applicable | Appearance of new bands in the far-IR region (< 400 cm⁻¹) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamic Behavior

NMR spectroscopy is indispensable for determining the structure and dynamics of Strontium bis(5-oxo-L-prolinate) in solution. By analyzing various nuclei, a detailed picture of ligand coordination and complex stability can be formed.

Multi-nuclear NMR studies provide precise information about the ligand's binding sites to the strontium ion.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of the pyroglutamate ligand are well-characterized. nih.govresearchgate.net Upon complexation with the diamagnetic Sr²⁺ ion, changes in the chemical shifts (δ) of the ligand's proton and carbon nuclei are observed. The nuclei closest to the coordination site experience the most significant shifts. Since coordination is expected primarily through the carboxylate group, the α-carbon (C2) and its attached proton, as well as the carboxyl carbon (C5), are expected to show the most pronounced changes in their chemical shifts compared to the free ligand. Two-dimensional NMR experiments, such as HSQC, can be used to correlate the proton and carbon signals unambiguously. hmdb.ca

¹⁷O NMR: While more technically challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, this technique can be a direct and powerful probe of the coordination environment. ethz.ch By using ¹⁷O-enriched ligands, one could distinguish between the oxygen atoms of the carboxylate group and the lactam carbonyl oxygen. The chemical shifts and line widths of the ¹⁷O signals are highly sensitive to the nature of the metal-oxygen bond, providing direct evidence of which oxygen atoms are bound to the strontium center.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Pyroglutamate Ligand and Expected Changes upon Complexation

| Nucleus | Atom Position | Representative Chemical Shift (δ, ppm) in Free Ligand (H₂O, pH 7) hmdb.ca | Expected Change upon Coordination to Sr²⁺ |

| ¹³C | C1 (Lactam C=O) | ~182.1 | Minor change |

| ¹³C | C2 (α-Carbon) | ~61.4 | Significant downfield or upfield shift |

| ¹³C | C3 (β-Carbon) | ~31.4 | Minor change |

| ¹³C | C4 (γ-Carbon) | ~27.5 | Minor change |

| ¹³C | C5 (Carboxyl C=O) | ~185.2 | Significant downfield or upfield shift |

| ¹H | H2 (α-Proton) | ~4.13 | Significant downfield or upfield shift |

| ¹H | H3 (β-Protons) | ~2.38 | Minor change |

| ¹H | H4 (γ-Protons) | ~2.17 | Minor change |

In aqueous solutions, metal complexes can undergo electrolytic dissociation. NMR spectroscopy is an excellent tool for monitoring this process. When Strontium bis(5-oxo-L-prolinate) is dissolved in water, an equilibrium is established between the intact complex, partially dissociated species, and the fully solvated ions (hydrated Sr²⁺ and free pyroglutamate anions). mdpi.com

By monitoring the NMR chemical shifts of the ligand's protons or carbons as a function of concentration or by changing the solvent, the extent of dissociation can be inferred. In a strongly coordinating solvent like water, the observed chemical shifts may be a weighted average of the complexed and free ligand, indicating a rapid exchange on the NMR timescale. If the complex is stable and dissociation is slow, separate sets of signals for the bound and free ligand might be observed. Comparing the spectrum in water to that in a non-coordinating solvent would reveal the significant role of the aqueous environment in the complex's stability.

X-ray Absorption Spectroscopy (EXAFS) for Local Atomic Structure and Coordination Number Determination

Extended X-ray Absorption Fine Structure (EXAFS) is a synchrotron-based technique that provides precise information about the local atomic environment around the strontium atom, which is not readily accessible by other methods, especially in non-crystalline samples. libretexts.org

The analysis of the Sr K-edge EXAFS spectrum can determine key structural parameters for the first coordination shell of the strontium ion. nih.govresearchgate.net These parameters include:

Coordination Number (CN): The number of nearest-neighbor oxygen atoms surrounding the Sr²⁺ ion. This would include oxygen atoms from both pyroglutamate ligands and potentially from coordinated water molecules. For hydrated strontium ions in solution, the coordination number is typically between 9 and 10. nih.gov

Bond Distance (R): The average Sr-O interatomic distance. For strontium coordinated to oxygen ligands, this distance is typically around 2.61 Å. nih.gov

Debye-Waller Factor (σ²): A measure of the static and thermal disorder in the Sr-O bond distances.

By fitting the experimental EXAFS data to theoretical models, it is possible to build a detailed picture of the immediate coordination sphere of the strontium center in Strontium bis(5-oxo-L-prolinate), confirming the coordination mode of the ligands and quantifying the involvement of any solvent molecules.

Table 3: Typical Structural Parameters for Strontium Coordination Determined by EXAFS

| Parameter | Description | Typical Value for Sr-O Coordination | Reference |

| R (Sr-O) | Average Strontium-Oxygen bond distance | 2.61 (±0.02) Å | nih.gov |

| CN (Sr-O) | First-shell oxygen coordination number | 9-10 | nih.gov |

| σ² | Debye-Waller factor (disorder) | Varies with system | nih.gov |

Other Spectroscopic Techniques (e.g., UV-Vis, Photoluminescence) for Electronic Structure Studies

The electronic structure of Strontium bis(5-oxo-L-prolinate) can be investigated using techniques like UV-Vis absorption and photoluminescence spectroscopy.

UV-Vis Spectroscopy: The strontium ion (Sr²⁺) has a closed-shell electronic configuration ([Kr]) and therefore does not exhibit d-d electronic transitions, meaning it is colorless and does not absorb in the visible region. The 5-oxo-L-prolinate ligand possesses carbonyl chromophores (in the lactam and carboxylate groups) which have n→π* and π→π* transitions. These typically occur in the far-UV region (below 250 nm). Therefore, the complex is expected to be largely transparent in the near-UV and visible range. Any observed absorption would be characteristic of the ligand itself, with potential minor shifts upon complexation.

Photoluminescence: Photoluminescence (fluorescence or phosphorescence) requires the presence of suitable electronic states that can be populated by photo-excitation and subsequently relax via radiative emission. Neither the closed-shell Sr²⁺ ion nor the simple organic pyroglutamate ligand possesses the electronic structure conducive to significant luminescence in the visible spectrum. This is in contrast to materials like europium-doped strontium aluminate, where the luminescence arises from electronic transitions within the dopant ion hosted in the aluminate lattice. researchgate.netnih.gov Therefore, Strontium bis(5-oxo-L-prolinate) is not expected to be a photoluminescent compound.

Bioinorganic Chemistry and in Vitro Biological Interaction Mechanisms of Strontium Bis 5 Oxo L Prolinate

Fundamental Principles of Metal-Ligand Interactions in Biological Systems Relevant to Strontium

The interaction of metal ions with biological systems is a cornerstone of bioinorganic chemistry. Approximately one-third to 40% of all proteins are metalloproteins, requiring a metal ion cofactor for their structure or function. nih.gov These metal ions can act as structural scaffolds, stabilizing the three-dimensional fold of a protein, or as catalytic centers in enzymes. nih.gov The cellular environment is a complex milieu where numerous potential ligands, including amino acid side chains, peptides, and nucleic acids, compete for metal binding.

Strontium (Sr), an alkaline earth metal, possesses a chemistry similar to that of calcium (Ca), another group 2 element. researchgate.net This similarity in ionic radius and charge allows strontium to interact with and, in some cases, substitute for calcium in biological systems. researchgate.netmdpi.com This principle is fundamental to its biological activity, particularly in processes involving calcium-dependent mechanisms such as bone mineralization. researchgate.netmdpi.com The stability of metal-ligand complexes is often discussed in the context of the Irving-Williams series, which generally applies to high-spin, divalent transition metals and predicts increasing stability from manganese(II) to copper(II). While strontium is not a transition metal, its large ionic radius and relatively low charge typically result in more labile (less stable) coordination complexes compared to the d-block elements, allowing for dynamic interactions within biological systems. nih.gov

The biological effect of strontium can also be attributed to its ability to interfere with cellular processes. As a divalent cation, strontium can interact with negatively charged components of microbial cell membranes, potentially disrupting membrane stability and interfering with the function of cellular proteins and enzymes. researchgate.net This interaction can alter the structure and composition of biological structures like dental biofilms by interacting with exopolysaccharides. researchgate.net

Investigation of Coordination with Biological Macromolecules and Ligands (e.g., amino acids, peptides)

The compound Strontium bis(5-oxo-L-prolinate) involves the coordination of a strontium ion with two 5-oxo-L-prolinate ligands. The prolinate ligand, derived from pyroglutamic acid, offers multiple potential donor atoms for coordination. Based on analogous compounds like bis[(l)prolinate-N,O]Zn, the coordination is expected to occur in a bidentate fashion through the nitrogen atom of the pyrrolidine (B122466) ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered chelate ring. nih.gov

In biological environments, this strontium complex can engage in further coordination with endogenous ligands such as amino acids and peptides. The versatility of amino acids and peptides as ligands is extensive due to the presence of various donor atoms in their backbones and side chains. nih.gov Metal ions can coordinate with the nitrogen and oxygen atoms of the peptide backbone or with specific amino acid side chains, including the imidazole (B134444) of histidine, the carboxylates of aspartate and glutamate, and the hydroxyls of serine and threonine. chimia.ch

The coordination mode is highly dependent on factors like pH and the nature of the metal ion and ligand. nih.gov For instance, different chelation modes are possible, such as (O,O) chelation via two carboxylate oxygens or (N,N) chelation involving an amino-nitrogen and a deprotonated amide nitrogen. nih.gov Studies on other metal-peptide complexes have shown that metal ions can facilitate the self-assembly of peptides into larger supramolecular structures. nih.gov Furthermore, post-translational modifications, such as the phosphorylation of serine, threonine, or tyrosine residues, can introduce new, high-affinity metal-binding sites, enhancing the interaction with metal ions like strontium. chimia.ch Simulation studies have shown that substituting strontium for calcium in bioactive materials can increase the binding affinity for biological macromolecules like salivary glycoproteins. rsc.org

Interactive Table 1: Common Coordination Modes of Metal Ions with Amino Acid and Peptide Ligands This table outlines typical ways metal ions can bind to amino acids and peptides, which is relevant for understanding how Strontium bis(5-oxo-L-prolinate) might interact in a biological setting.

| Coordination Mode | Donor Atoms Involved | Chelate Ring Size | Description | Relevant Search Results |

|---|---|---|---|---|

| (O,O) Chelation | Carbonyl Oxygen, Hydroxamate Oxygen | 5-membered | A common mode for hydroxamate-type ligands, forming a stable five-membered ring. | nih.gov |

| (N,O) Chelation | Amino Nitrogen, Carboxylate Oxygen | 5-membered | Typical for α-amino acids, forming a stable chelate ring. Expected in Strontium bis(5-oxo-L-prolinate). | nih.gov |

| (N,N) Chelation | Amino Nitrogen, Deprotonated Amide Nitrogen | 5, 6, or 7-membered | Involves the amino terminus and a deprotonated amide nitrogen from the peptide backbone. | nih.gov |

| Side-Chain Coordination | Varies (e.g., Imidazole N, Carboxylate O) | Varies | Involves donor atoms from amino acid side chains like Histidine, Aspartate, or Glutamate. | chimia.ch |

Mechanisms of Cellular Entry and Intracellular Localization in Model Cell Systems

The entry of metal complexes like Strontium bis(5-oxo-L-prolinate) into cells is a critical step for its biological activity. The primary mechanisms for cellular uptake of such compounds fall under the umbrella of endocytosis, a process where the cell internalizes substances by engulfing them with its membrane. beilstein-journals.org Not all cell types are equipped to perform the full spectrum of endocytotic pathways. beilstein-journals.org

The main endocytotic pathways include:

Phagocytosis: The engulfment of large particles, typically performed by specialized cells like macrophages. beilstein-journals.org

Macropinocytosis: A non-specific process involving the uptake of fluids and solutes in large vesicles. beilstein-journals.org

Clathrin-mediated endocytosis: A receptor-mediated process where the protein clathrin forms a coated pit on the cell surface, which then invaginates to form a vesicle, internalizing specific molecules. beilstein-journals.org

Caveolin-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in the protein caveolin and cholesterol. beilstein-journals.org

The specific pathway utilized can depend on the cell type and the physicochemical properties of the compound being internalized. For example, studies on nanoparticles have shown that macrophages may utilize macropinocytosis and clathrin-mediated endocytosis, while epithelial cells can use both clathrin- and caveolin-mediated pathways. beilstein-journals.org Once internalized, the compound is typically localized within intracellular vesicles, such as endosomes and lysosomes, from which the active components may be released into the cytoplasm. beilstein-journals.org

Interactive Table 2: Major Endocytotic Pathways for Cellular Uptake This table describes the primary ways a compound like Strontium bis(5-oxo-L-prolinate) could enter a cell.

| Pathway | Description | Key Proteins | Vesicle Type | Relevant Search Results |

|---|---|---|---|---|

| Clathrin-mediated Endocytosis | Receptor-mediated uptake into coated vesicles. | Clathrin, Adaptor proteins | Clathrin-coated vesicles | beilstein-journals.org |

| Caveolin-mediated Endocytosis | Uptake via flask-shaped membrane invaginations. | Caveolin, Cavin | Caveolae | beilstein-journals.org |

| Macropinocytosis | Non-specific engulfment of extracellular fluid and solutes. | Actin, Rac1 | Macropinosomes | beilstein-journals.org |

Modulation of Cellular Pathways and Functional Responses in In Vitro Biological Assays

Once inside the cell, bioactive compounds can exert their effects by modulating intracellular signaling pathways. These pathways are complex networks that control fundamental cellular processes like proliferation, differentiation, apoptosis (programmed cell death), and inflammation. nih.gov

Key signaling pathways that are often modulated by bioactive molecules include:

MAPK (Mitogen-Activated Protein Kinase) Pathways: This family includes p38 kinases, JNK (c-Jun N-terminal kinases), and ERK1/2 (extracellular signal-regulated kinases). The p38 and JNK pathways are often activated by cellular stress and are involved in inflammation and apoptosis, while the ERK pathway is typically associated with cell survival and proliferation. nih.gov

PI3K/Akt Pathway: This is a crucial cell survival pathway. Activation of Akt (also known as Protein Kinase B) can inhibit apoptotic machinery and promote cell growth and proliferation. nih.gov

In vitro biological assays are used to measure the effect of a compound on these pathways. For instance, studies on flavonoids have demonstrated that these compounds can protect neurons from oxidative stress-induced apoptosis by activating the ERK1/2 and Akt pathways while down-regulating the pro-apoptotic p38 and JNK pathways. nih.gov A compound like Strontium bis(5-oxo-L-prolinate) could elicit functional responses, such as promoting cell survival or exerting anti-inflammatory effects, through similar modulation of these key signaling cascades. The observed antibacterial effects of strontium compounds, for example, are a functional response resulting from interference with bacterial cellular proteins and membrane stability. researchgate.net

Design Strategies for Bio-Active Strontium Coordination Compounds

The design of bioactive coordination compounds involves the strategic selection of both the metal ion and the organic ligands to achieve desired properties such as stability, solubility, and biological activity. A significant challenge in designing strontium precursors is their tendency to oligomerize or polymerize due to the metal's large radius and high coordination number, which can lead to poor volatility and solubility. nih.gov

Key design strategies to overcome these challenges and enhance bioactivity include:

Use of Heteroleptic Complexes: Synthesizing complexes with a mix of different ligands (heteroleptic) rather than a single type of ligand (homoleptic). For example, combining multidentate aminoalkoxide and β-diketonate ligands can inhibit polymerization and yield stable dimeric or trimeric structures with enhanced thermal stability. nih.gov The specific ligands used can control the final geometry of the complex, such as trigonal prismatic or square pyramidal, which in turn influences its reactivity. nih.gov

Ligand Modification: The organic ligand itself can be tailored to improve bioactivity. The use of amino acids and peptides as ligands is a common strategy, as they are biocompatible and offer diverse coordination possibilities. nih.govnih.gov

Incorporation into Biomaterials: Strontium can be incorporated into existing biomaterial frameworks, such as bioactive glasses or alginate scaffolds. rsc.orgnih.gov This strategy aims to create materials that can locally release strontium ions, which can then exert a positive biological effect, such as promoting osteogenesis. nih.gov The substitution of strontium for calcium in materials like hydroxyapatite (B223615) has been shown to improve the physical, mechanical, and biological properties of implant coatings, enhancing osseointegration. mdpi.com

These strategies focus on creating compounds and materials where the chemical structure is precisely controlled to deliver the bioactive metal ion effectively and elicit a specific biological response.

Analytical Methodologies for Strontium Bis 5 Oxo L Prolinate Characterization and Quantification

Chromatographic Separation Techniques (e.g., HPLC, Ion Chromatography) for Purity and Identity

Chromatographic techniques are fundamental for separating Strontium bis(5-oxo-L-prolinate) from impurities, degradation products, and unreacted starting materials, thereby establishing its purity and identity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful method for the analysis of strontium-containing organic complexes. For a compound like Strontium bis(5-oxo-L-prolinate), an RP-HPLC method would typically utilize a C8 or C18 column. The mobile phase could consist of a mixture of an aqueous buffer (e.g., with formic acid for pH control) and an organic modifier like acetonitrile (B52724) or methanol. google.com Detection can be achieved using a UV detector, as the 5-oxo-L-prolinate moiety contains a chromophore, or more advanced detectors like a mass spectrometer. google.com While specific methods for Strontium bis(5-oxo-L-prolinate) are not widely published, methods developed for similar compounds, such as strontium ranelate, demonstrate the feasibility of this approach. For instance, a validated RP-HPLC method for strontium ranelate achieved elution in under 5 minutes with excellent linearity and precision. researchgate.net A similar strategy could be adapted, optimizing the mobile phase gradient and flow rate to achieve a sharp, well-resolved peak for Strontium bis(5-oxo-L-prolinate).

Ion Chromatography (IC): Ion chromatography is particularly useful for quantifying the strontium cation and any inorganic counter-ions. This technique separates ions based on their affinity for an ion-exchange resin. For strontium analysis, a cation-exchange column is used. The sample is introduced, and the separated strontium ions are detected, typically by conductivity. Online IC systems can be employed for process monitoring, capable of detecting strontium at very low levels (µg/L). researchgate.net This method is especially valuable for determining the amount of free or unbound strontium in a sample, which is a critical quality attribute.

Table 1: Representative Chromatographic Conditions for Analysis**

| Technique | Column Type | Mobile Phase Example | Detection | Analyte |

|---|---|---|---|---|

| RP-HPLC google.comresearchgate.net | Reversed Phase C8 or C18 | Methanol/Acetonitrile and Acidified Water | UV/Vis, Mass Spectrometry (MS) | Strontium-Organic Complex, Free Ligand |

| Ion Chromatography researchgate.net | Cation-Exchange (e.g., Metrosep C6) | Aqueous acid eluent (e.g., Nitric Acid/Dipicolinic Acid) | Conductivity | Strontium ion (Sr²⁺) |

Mass Spectrometry (e.g., ESI-MS, ICP-MS) for Molecular Weight and Elemental Composition

Mass spectrometry is an indispensable tool for obtaining precise molecular weight information and confirming the elemental composition of Strontium bis(5-oxo-L-prolinate).

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique ideal for analyzing the intact complex and its organic ligand, 5-oxo-L-proline. In positive ion mode, one would expect to observe the protonated molecule of the ligand, [C₅H₇NO₃+H]⁺, at a mass-to-charge ratio (m/z) of approximately 130.1. nih.govnih.gov For the full complex, various species might be detected, including the intact molecule with an associated charge or fragments showing the strontium ion bound to one or two prolinate ligands. Tandem MS (MS/MS) experiments can be performed to fragment the parent ions, providing structural information about the ligand and its binding to the strontium atom. wikipedia.org

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is the premier technique for ultra-trace elemental analysis and is used to accurately quantify the strontium content in the compound. The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then guided into a mass spectrometer and separated by their mass-to-charge ratio. ICP-MS is highly sensitive and can detect different isotopes of strontium. nih.gov A key challenge in strontium analysis is the potential for isobaric interference from rubidium (⁸⁷Rb on ⁸⁷Sr). researchgate.net Modern ICP-MS instruments equipped with collision/reaction cells can effectively remove these interferences, ensuring accurate quantification of strontium. researchgate.net

Table 2: Expected Mass Spectrometry Data

| Technique | Analyte | Expected m/z (Mass-to-Charge Ratio) | Purpose |

|---|---|---|---|

| ESI-MS | 5-oxo-L-proline (Ligand) | ~130.1 ([M+H]⁺) | Ligand Identification & Structural Elucidation |

| ICP-MS | Strontium | 84, 86, 87, 88 | Elemental Quantification & Isotopic Analysis |

Elemental Analysis (CHN/S/O) for Stoichiometric Determination

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is crucial for confirming the empirical formula and verifying the stoichiometric ratio between the strontium and the 5-oxo-L-prolinate ligands. The analysis is performed using a CHN analyzer, where the sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantified. The theoretical values for Strontium bis(5-oxo-L-prolinate) (C₁₀H₁₂N₂O₆Sr) can be calculated and compared against the experimental results to assess the purity and confirm the compound's identity.

Table 3: Theoretical Elemental Composition of Strontium bis(5-oxo-L-prolinate) (C₁₀H₁₂N₂O₆Sr)

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Strontium (Sr) | 87.62 | 1 | 87.62 | 25.48% |

| Carbon (C) | 12.01 | 10 | 120.10 | 34.94% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 3.52% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 8.15% |

| Oxygen (O) | 16.00 | 6 | 96.00 | 27.91% |

| Total Molecular Weight | 343.84 | 100.00% |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is vital for determining the thermal stability of Strontium bis(5-oxo-L-prolinate) and understanding its decomposition pathways.

When heated, the compound is expected to decompose in distinct steps. Typically, for metal-amino acid complexes, the initial weight loss corresponds to the removal of any water of hydration. bas.bgaristonpubs.com This is followed by the decomposition of the organic ligands at higher temperatures. researchgate.netbas.bg For Strontium bis(5-oxo-L-prolinate), the degradation of the two prolinate ligands would likely result in the formation of strontium carbonate (SrCO₃) as an intermediate. chemistryguru.com.sgrsc.org Strontium carbonate is known to be thermally stable, decomposing into strontium oxide (SrO) and carbon dioxide at very high temperatures, often above 900°C. vinci-technologies.comresearchgate.net The TGA curve provides information on the temperature ranges of these decomposition events and the mass of the final residue, which should correspond to the theoretical mass of strontium oxide.

Table 4: Hypothetical TGA Decomposition Steps for Strontium bis(5-oxo-L-prolinate)

| Temperature Range (approx.) | Decomposition Step | Probable Gaseous Products | Solid Residue |

|---|---|---|---|

| < 150°C | Loss of adsorbed/hydrated water (if present) | H₂O | Anhydrous Complex |

| 250 - 500°C | Decomposition of the two 5-oxo-L-prolinate ligands | CO₂, H₂O, NOx | Strontium Carbonate (SrCO₃) |

| > 900°C | Decomposition of strontium carbonate | CO₂ | Strontium Oxide (SrO) |

Hyphenated Techniques for Comprehensive Analytical Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful hyphenated technique for the analysis of Strontium bis(5-oxo-L-prolinate). An HPLC system separates the compound from any impurities, and the eluent is directly introduced into a mass spectrometer. sigmaaldrich.com This allows for the simultaneous determination of the retention time (a characteristic of the compound under specific conditions) and the mass-to-charge ratio. Using ESI-MS, one can confirm the molecular weight of the intact complex and identify any related substances or degradation products in the sample. ijmra.us

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This technique combines the separation power of HPLC with the element-specific detection of ICP-MS. researchgate.net It is particularly useful for speciation analysis, which is the identification and quantification of different chemical forms of an element. In the context of Strontium bis(5-oxo-L-prolinate), HPLC-ICP-MS could be used to separate the intact strontium complex from free strontium ions or strontium bound to other ligands, with the ICP-MS detector specifically monitoring the strontium signal. This provides a clear picture of the distribution of strontium species in the sample.

Emerging Research Frontiers and Academic Applications of Strontium Bis 5 Oxo L Prolinate

Development of Novel Coordination Architectures for Advanced Materials Science

The ability of strontium ions to form complexes with a variety of ligands is central to the development of new materials. Research into strontium complexes with multidentate ligands, such as aminoalkoxides and β-diketonates, has demonstrated the synthesis of novel coordination architectures. researcher.lifenih.gov The specific geometry and connectivity of these complexes are highly dependent on the nature of the ligands employed.

For instance, studies have shown that the reaction of strontium precursors with different aminoalkoxide and β-diketonato ligands can yield dimeric or trimeric structures. nih.govfigshare.com In these architectures, the strontium atoms are typically bridged by oxygen atoms from the ligands. nih.govnih.gov The resulting coordination geometries around the strontium center can vary significantly, including trigonal prismatic, distorted square pyramidal, and distorted capped octahedral shapes. nih.govnih.gov The synthesis of such complexes often involves substitution reactions with precursors like strontium bis(trimethylsilyl)amide. nih.gov

The structural diversity of these strontium compounds is fundamental to their potential application in advanced materials. The thermal stability and volatility of these complexes are critical properties for their use as precursors in techniques like metal-organic chemical vapor deposition (MOCVD), which is used to create thin films for the semiconductor industry. nih.govillinois.edu The development of new strontium complexes with tailored coordination environments continues to be an active area of research, aiming to produce materials with specific electronic, optical, or magnetic properties.

| Strontium Complex | Ligands | Resulting Structure | Coordination Geometry | Source |

|---|---|---|---|---|

| [Sr(bdmp)(btsa)]2·2THF | bdmp, btsa | Dimeric | Trigonal prismatic | nih.gov |

| [Sr(bdeamp)(btsa)]2 | bdeamp, btsa | Dimeric | Distorted square pyramidal | nih.gov |

| [Sr(dadamb)(hfac)]3 | dadamb, hfac | Trimeric | Distorted capped octahedral | nih.gov |

| [Sr(tmtad)(btsa)]2 | tmtad, btsa | Dimeric | Hexa-coordination | researcher.life |

Integration into Supramolecular Systems for Controlled Release and Sensing Applications

Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds, offers a powerful platform for creating functional systems. Strontium complexes, particularly coordination polymers, are being explored for their integration into such systems for applications like chemical sensing.

A notable example is the development of a three-dimensional strontium coordination polymer that functions as a fluorescent sensor. nih.gov This material demonstrates both selective and sensitive detection of ferric ions (Fe³⁺) through a fluorescence quenching mechanism. nih.gov The stability of this strontium-based sensor in water across a wide pH range (3-13) highlights its potential for practical applications in environmental monitoring. nih.gov

The porous nature of coordination polymers, including those based on strontium, also makes them candidates for controlled release systems. While specific research on strontium pyroglutamate (B8496135) for drug delivery is nascent, related strontium-based metal-organic frameworks (MOFs) have been investigated for their drug loading and release capabilities. researchgate.net The principle involves loading therapeutic molecules into the pores of the framework and subsequently releasing them under specific conditions. The biocompatibility of strontium further enhances the appeal of these systems for biomedical applications. Another study demonstrated the engineering of solid-state nanochannels modified with MOFs and specific aptamers for the highly sensitive detection of strontium ions, achieving a limit of detection of 0.03 nmol·L⁻¹. xmu.edu.cn

Catalytic Applications in Organic and Inorganic Synthesis Utilizing Strontium Complexes

While less common than transition metals, alkaline earth metals like strontium are emerging as viable components in catalysis. researchgate.net Strontium complexes have been developed as catalysts for a range of organic and inorganic reactions, offering unique reactivity and selectivity.

In organic synthesis, chiral strontium complexes have been successfully employed to promote asymmetric reactions. For example, a chiral strontium catalyst has been shown to facilitate the asymmetric Michael addition of malonates to enones, producing the desired products in high yields and with excellent enantioselectivities. researchgate.net Strontium-based catalysts have also been investigated for hydrofunctionalization and dehydrocoupling reactions. researchgate.net

In the realm of inorganic synthesis and industrial chemistry, strontium-containing materials have shown significant catalytic activity.

Ethanol Conversion: Strontium modification of Mg-Al mixed oxide catalysts influences product selectivity in ethanol conversion reactions, with acetaldehyde being a dominant product at increased strontium loadings. acs.org

Methane Reforming: Nickel-doped strontium titanates have demonstrated high catalytic activity for the dry reforming of methane, achieving up to 90% methane conversion. mdpi.com

Oxidative Coupling of Methane: The substitution of lead into strontium hydroxyapatite (B223615) has been found to remarkably enhance its catalytic performance for the oxidative coupling of methane. researchgate.net

The promotional effect of strontium in these catalytic systems is often attributed to both electronic and physical changes, such as enhanced basicity or alterations in the metal environment of the primary catalyst. researchgate.net

| Reaction Type | Strontium Catalyst System | Key Findings | Source |

|---|---|---|---|

| Asymmetric Michael Addition | Chiral Strontium Complex | High yields and excellent enantioselectivities. | researchgate.net |

| Ethanol Conversion | Strontium-modified MgAlO | Influences product selectivity towards acetaldehyde. | acs.org |

| Dry Reforming of Methane | Ni-doped Strontium Titanate | High catalytic activity with up to 90% CH4 conversion. | mdpi.com |

| Oxidative Coupling of Methane | Lead-substituted Strontium Hydroxyapatite | Significantly enhanced catalytic performance. | researchgate.net |

Advanced Research in Metal-Organic Frameworks (MOFs) incorporating Strontium Pyroglutamate Units

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Research into strontium-based MOFs is an active field, with studies demonstrating their synthesis and potential applications. rsc.org While research specifically incorporating the pyroglutamate ligand is still developing, the principles established with other organic linkers provide a strong foundation.

Strontium MOFs have been synthesized using various methods, including hydrothermal and solvothermal techniques, with organic linkers such as terephthalic acid and benzene-1,2,4,5-tetracarboxylic acid. researchgate.netnih.govresearchgate.net Characterization using techniques like X-ray diffraction (XRD), thermogravimetric analysis (TGA), and Fourier-transform infrared spectroscopy (FTIR) is crucial for confirming their structure and stability. researchgate.netnih.gov

The applications for these Sr-MOFs are diverse:

Sorption: A novel melamine-terephthalic strontium MOF was synthesized and showed promise for the removal of radioactive europium isotopes from active waste solutions. nih.govrsc.org

Catalysis: Alkaline earth MOFs, including those based on strontium, have been applied as solid base catalysts for Knoevenagel condensation reactions. researchgate.net

Luminescence: Strontium MOFs can exhibit strong luminescence, making them suitable for applications in sensors or optical devices. researchgate.netresearchgate.net

The incorporation of the chiral and functional pyroglutamate ligand into a strontium MOF architecture is a promising research direction. This could lead to novel frameworks with applications in enantioselective separations, asymmetric catalysis, or as biocompatible carriers for chiral drug molecules.

Future Directions in Bioinorganic Chemistry for Strontium-Based Compounds

The chemical similarity between strontium and calcium allows strontium to participate in biological processes, particularly those related to bone metabolism. bohrium.comwebelements.com This has spurred significant interest in the bioinorganic chemistry of strontium, with future research poised to expand into several key areas.

A major focus is the continued development of strontium-containing biomaterials for bone tissue engineering and dental applications. nih.govmdpi.com Strontium has been shown to enhance bone formation while inhibiting bone resorption. mdpi.comresearchgate.net Future work will likely concentrate on optimizing strontium concentrations and release kinetics from various scaffolds, such as strontium-doped calcium phosphates and bioactive glasses, to maximize therapeutic effects. researchgate.netmdpi.com

Elucidating the precise molecular mechanisms behind strontium's biological activity is another critical frontier. Research is beginning to uncover how strontium influences key signaling pathways involved in osteogenesis, such as Wnt/β-catenin, BMP-2, and Runx2. mdpi.com A deeper understanding of these interactions will enable the rational design of new strontium compounds for treating bone disorders like osteoporosis. nih.gov

Furthermore, the immunomodulatory properties of strontium are gaining attention. Studies suggest that strontium ions can influence the behavior of immune cells like macrophages, creating a microenvironment that is conducive to tissue regeneration. nih.gov Exploring this aspect could lead to the development of "immuno-informed" biomaterials. Finally, enhancing the antibacterial properties of strontium-based materials, potentially by co-substituting with other ions like silver or copper, represents a promising avenue for creating multifunctional implants that promote bone growth while preventing infection. nih.govresearchgate.netnih.gov The interdisciplinary nature of this research, spanning chemistry, biology, and pharmacology, holds potential for the discovery of novel therapeutics. adamasuniversity.ac.in

Q & A

Basic Research Questions

Q. What are the key synthesis routes for Strontium bis(5-oxo-L-prolinate), and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting strontium salts (e.g., strontium acetate) with 5-oxo-L-proline under controlled pH and temperature. For purity validation, employ nuclear magnetic resonance (NMR) to confirm structural integrity, inductively coupled plasma mass spectrometry (ICP-MS) for strontium quantification, and elemental analysis to verify stoichiometric ratios .

Q. What analytical techniques are essential for characterizing Strontium bis(5-oxo-L-prolinate)?

- Methodological Answer : Use X-ray diffraction (XRD) for crystallinity assessment, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., carboxylate coordination), and thermogravimetric analysis (TGA) to evaluate thermal stability. Chromatographic methods (HPLC) can detect organic impurities .

Q. How should researchers address safety and regulatory compliance when handling this compound?

- Methodological Answer : Classified as a restricted substance (0.1% threshold in some jurisdictions), protocols must include inert-atmosphere handling, waste neutralization, and compliance with REACH regulations. Document batch-specific toxicity data to align with occupational exposure limits .

Advanced Research Questions

Q. How can experimental design mitigate inconsistencies in strontium coordination behavior observed across studies?

- Methodological Answer : Contradictions in coordination geometry (e.g., octahedral vs. tetrahedral) may arise from solvent polarity or counterion effects. Design experiments with controlled variables (e.g., solvent dielectric constant, temperature) and validate using extended X-ray absorption fine structure (EXAFS) spectroscopy .

Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may stem from bioavailability differences. Use pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration) and isotopic labeling (e.g., ⁸⁷Sr tracer) to track metabolic pathways. Cross-reference with computational models (DFT) to predict ligand dissociation kinetics .

Q. How can multi-isotope approaches enhance provenance studies involving strontium complexes?

- Methodological Answer : Combine ⁸⁷Sr/⁸⁶Sr ratios with δ¹⁸O or δ¹³C isotopic signatures to trace geographic or synthetic origins. Machine learning algorithms can map isotopic clusters to known synthesis routes or natural sources, reducing ambiguity in provenance claims .

Q. What methodologies optimize reproducibility in hybrid material synthesis using Strontium bis(5-oxo-L-prolinate)?

- Methodological Answer : Standardize precursor ratios (e.g., strontium:ligand molarity) and reaction kinetics (e.g., stopped-flow techniques). Report crystallographic data (CCDC deposition) and provide raw spectral datasets in supplementary materials to enable replication .

Methodological Resources

- Synthesis & Characterization : Follow the Beilstein Journal’s guidelines for reporting experimental details, including full spectral interpretations and purity thresholds .

- Data Contradiction Analysis : Apply Bayesian statistical models to weigh conflicting results against experimental conditions .

- Regulatory Compliance : Cross-check with the "List of Declarable, Restricted, and Prohibited Substances" for updated thresholds and disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.